molecular formula C21H34N4O2 B2834811 1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea CAS No. 903340-80-7

1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Cat. No.: B2834811
CAS No.: 903340-80-7
M. Wt: 374.529
InChI Key: WBBZBZYADNIHOC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of cyclohexylamine with an appropriate isocyanate to form a cyclohexylurea intermediate.

    Substitution Reaction: The intermediate is then reacted with 4-methoxyphenylacetic acid under suitable conditions to introduce the 4-methoxyphenyl group.

    Piperazine Derivative Addition: Finally, the compound is treated with 4-methylpiperazine to yield the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Cyclohexyl-3-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyclohexyl, methoxyphenyl, and piperazine moieties provides a distinct profile that can be advantageous in specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O2/c1-24-12-14-25(15-13-24)20(17-8-10-19(27-2)11-9-17)16-22-21(26)23-18-6-4-3-5-7-18/h8-11,18,20H,3-7,12-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBZBZYADNIHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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